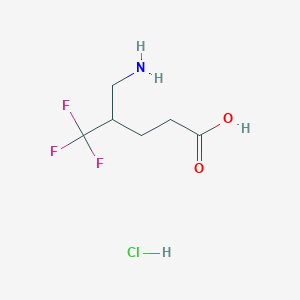

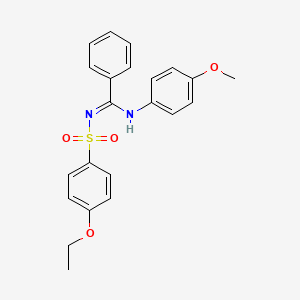

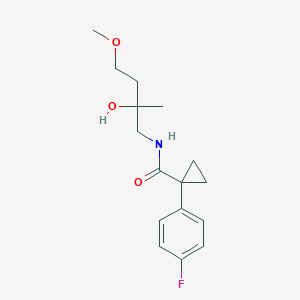

![molecular formula C17H17N3O3S2 B2774244 N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-methylbenzenesulfonamide CAS No. 1710202-93-9](/img/structure/B2774244.png)

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a 3,5-dimethyl-1H-pyrazol-1-yl group , which is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .

Molecular Structure Analysis

The 3,5-dimethyl-1H-pyrazol-1-yl group is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . Its molecular weight is 96.1304 .科学的研究の応用

Corrosion Inhibition and Materials Science

Sulfonamide derivatives have been studied for their corrosion inhibition efficiency on metal surfaces, indicating potential applications in protecting materials against corrosion. For instance, cationic Schiff surfactants derived from sulfonamide compounds have shown excellent inhibition on carbon steel surfaces, suggesting a protective role against acid-induced corrosion (Tawfik, 2015).

Anticancer and Antimicrobial Activity

Several sulfonamide derivatives have demonstrated promising anticancer and antimicrobial activities. Mixed-ligand copper(II)-sulfonamide complexes, for example, have shown significant DNA binding and cleavage activities, genotoxicity, and anticancer effects against human tumor cells (González-Álvarez et al., 2013). Additionally, novel pyrazole and thienopyrimidine derivatives based on sulfonamide structures have exhibited remarkable antitumor activity, further highlighting the potential of sulfonamide derivatives in cancer therapy (Aly, 2009).

Carbonic Anhydrase Inhibition

Sulfonamide groups facilitate the synthesis of novel compounds with significant inhibition of carbonic anhydrases, enzymes relevant in various physiological processes. This includes the development of [1,4]oxazepine-based primary sulfonamides, highlighting the dual role of the sulfonamide functionality in both the synthesis of complex molecules and their application as enzyme inhibitors (Sapegin et al., 2018).

Fluorescent Probes and Sensing Technologies

Sulfonamide compounds have been utilized in the development of fluorescent probes for biological applications. For example, a novel pyrazoline-based fluorescent probe selective for glutathione over other thiols has been developed, demonstrating the utility of sulfonamide derivatives in designing sensitive and selective sensors for biological molecules (Wang et al., 2013).

特性

IUPAC Name |

N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-12-11-13(2)20(18-12)17(21)16-15(9-10-24-16)19(3)25(22,23)14-7-5-4-6-8-14/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKOKOQIMDMYLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2774162.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide](/img/structure/B2774163.png)

![N-(6-Methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2774171.png)

![N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2774181.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2774183.png)